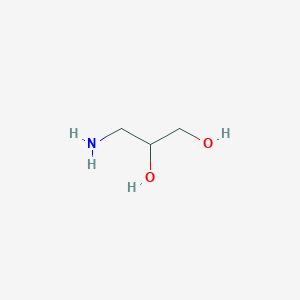

3-Amino-1,2-propanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67381. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-aminopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIGMPWTAHJUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862294 | |

| Record name | 1,2-Propanediol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Propanediol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

616-30-8 | |

| Record name | 3-Amino-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopropanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1,2-propanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH369P864X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Amino-1,2-propanediol CAS number and properties

An In-depth Technical Guide to 3-Amino-1,2-propanediol

Introduction

This compound (APD), also known as isoserinol or 1-aminoglycerol, is a versatile and highly functional organic compound.[1][2] Its structure, containing both primary amine and vicinal diol functionalities, makes it a valuable chiral building block and intermediate in the fine chemical and pharmaceutical industries.[1][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, applications in research and drug development, and safety information. The primary application of APD lies in its role as a critical intermediate for the synthesis of non-ionic X-ray contrast agents, such as iohexol (B1672079) and iopamidol.[1][5][6] It is also utilized in the preparation of lipid-like molecules (lipidoids) for RNA interference (RNAi) therapeutics, cationic polymers for gene delivery, and as a core scaffold for novel antiviral agents.[3][5][7]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is a hygroscopic, viscous liquid or solid, highly soluble in water.[3][8][9][10][11]

Identifiers and Chemical Structure

| Identifier | Value |

| CAS Number | 616-30-8[2][3][12] |

| IUPAC Name | 3-aminopropane-1,2-diol[2] |

| Synonyms | Isoserinol, 1-Aminoglycerol, 2,3-Dihydroxypropylamine[2][13][14] |

| Molecular Formula | C₃H₉NO₂[2][12][13] |

| Molecular Weight | 91.11 g/mol [2][12][13] |

| SMILES | C(C(CO)O)N[2] |

| InChIKey | KQIGMPWTAHJUMN-UHFFFAOYSA-N[2][15] |

Physicochemical Data

| Property | Value |

| Appearance | Clear, colorless to pale yellow viscous liquid or white solid.[3][13] |

| Melting Point | 55-57 °C[3][9][10] |

| Boiling Point | 264-265 °C at 739 mmHg[3][9][10][15] |

| Density | 1.175 g/mL at 25 °C[3][9][10][15] |

| Flash Point | 113 °C (closed cup)[9] / 155 °C[11][13] |

| Water Solubility | >1000 g/L (Soluble)[3][5][9] |

| Refractive Index (n20/D) | 1.492[3][10][15] |

| pH | 11 (100 g/L in H₂O at 20 °C)[9][10] |

| Vapor Pressure | <1 hPa at 20 °C[9][10] |

Typical Specifications

| Parameter | Specification |

| Assay (by Titration) | ~99% (w/w)[13] |

| Assay (GC) | >98.0% |

| Water Content | ~0.1%[13] |

| Optical Rotation | Racemic mixture[13] |

Synthesis and Manufacturing

The most common industrial synthesis of this compound involves the ammonolysis of a glycerol (B35011) derivative.[1] A widely adopted method utilizes the reaction of 3-chloro-1,2-propanediol (B139630) (CPD) with aqueous ammonia (B1221849) under controlled temperature and pressure.[1][13] An alternative route involves the reaction of glycidol (B123203) or epichlorohydrin (B41342) with ammonia.[8][16]

The general workflow for the synthesis via ammonolysis of 3-chloro-1,2-propanediol is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 616-30-8 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 616-30-8 [m.chemicalbook.com]

- 6. seemafinechem.com [seemafinechem.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound BP EP USP CAS 616-30-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. fishersci.com [fishersci.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. borregaard.com [borregaard.com]

- 14. This compound [webbook.nist.gov]

- 15. (±)-3-氨基-1,2-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. CN104610074A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 3-Amino-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2-propanediol, also known as isoserinol or 1-aminoglycerol, is a vital chiral building block in the pharmaceutical and fine chemical industries. Its structural versatility and chirality make it a key intermediate in the synthesis of a variety of complex molecules, most notably non-ionic X-ray contrast agents such as ioversol (B29796) and iopamidol. A thorough understanding of its structural isomers and stereochemistry is paramount for the development of efficient and stereoselective synthetic routes, as well as for ensuring the purity and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the structural isomers of aminopropanediol, with a primary focus on the stereochemistry of this compound, alongside relevant experimental protocols and comparative data.

Structural Isomers of Aminopropanediol

Aminopropanediol (C₃H₉NO₂) exists as three primary structural isomers, differentiated by the positions of the amino and hydroxyl groups on the propane (B168953) backbone.

-

This compound: The most commercially significant isomer, featuring a primary amine at the C3 position and hydroxyl groups at C1 and C2. The presence of a chiral center at C2 gives rise to stereoisomerism.

-

2-Amino-1,3-propanediol (Serinol): This isomer has the amino group at the central carbon (C2) and hydroxyl groups at C1 and C3. It is achiral due to its plane of symmetry. Serinol is often found as an impurity in the synthesis of this compound.[1]

-

1-Amino-1,3-propanediol: This isomer is generally less common and appears to be less stable compared to the other two. Information regarding its synthesis and properties is scarce in readily available literature.

The logical relationship between these structural isomers is depicted below.

Comparative Physical Properties

The physical properties of the common structural isomers are summarized in the table below for easy comparison.

| Property | This compound (Racemic) | 2-Amino-1,3-propanediol (Serinol) |

| CAS Number | 616-30-8 | 534-03-2 |

| Molecular Weight ( g/mol ) | 91.11 | 91.11 |

| Appearance | Viscous, colorless to pale yellow liquid | White to off-white crystalline solid |

| Melting Point (°C) | 55-57[2] | 52-55[3] |

| Boiling Point (°C) | 264-265 (at 739 mmHg) | 277[3] |

| Density (g/mL at 25°C) | 1.175[2] | ~1.128 |

| Refractive Index (n20/D) | 1.492 | ~1.470 |

| Solubility | Soluble in water | Soluble in water and alcohol |

Stereochemistry of this compound

The C2 carbon of this compound is a stereocenter, meaning it exists as a pair of enantiomers: (R)-3-amino-1,2-propanediol and (S)-3-amino-1,2-propanediol. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, with the exception of their interaction with plane-polarized light.

Cahn-Ingold-Prelog (CIP) Priority Rules and R/S Configuration

The absolute configuration of the stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the four groups attached to the chiral carbon (C2) are prioritized as follows:

-

-OH (highest atomic number of the directly attached atom)

-

-CH₂NH₂

-

-CH₂OH

-

-H (lowest atomic number)

By orienting the molecule with the lowest priority group (-H) pointing away from the viewer, the configuration is determined by the direction of the sequence from priority 1 to 2 to 3. A clockwise direction corresponds to the (R) configuration, while a counter-clockwise direction indicates the (S) configuration.

The relationship between the racemic mixture and its constituent enantiomers is illustrated below.

Comparative Properties of Stereoisomers

The distinct properties of the enantiomers and the racemic mixture are crucial for their application in stereospecific synthesis.

| Property | (R)-3-Amino-1,2-propanediol | (S)-3-Amino-1,2-propanediol | (±)-3-Amino-1,2-propanediol |

| CAS Number | 66211-46-9 | 61278-21-5 | 616-30-8 |

| Appearance | Crystalline powder | White, orange or green powder or solid | Viscous, colorless to pale yellow liquid |

| Melting Point (°C) | 53-57[4] | 54-60 | 55-57[2] |

| Boiling Point (°C) | 117-119 (at 0.4 mmHg)[5] | 129-131 (at 5 mmHg) | 264-265 (at 739 mmHg) |

| Density (g/mL at 25°C) | 1.175[5] | ~1.2 | 1.175[2] |

| Refractive Index (n20/D) | 1.483[5] | 1.48 | 1.492 |

| Specific Optical Rotation | +27° to +29° (c=4, 5N HCl)[4] | Not specified | Racemic mixture[1] |

Experimental Protocols

Synthesis of Racemic this compound

A common industrial method for the synthesis of racemic this compound is the ammonolysis of 3-chloro-1,2-propanediol (B139630).

Materials and Equipment:

-

Glass-lined or stainless steel pressurized reactor with stirrer, temperature, and pressure controls

-

3-chloro-1,2-propanediol (CPD)

-

Aqueous ammonia (B1221849) (25-28%)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Vacuum distillation apparatus

-

Activated charcoal (optional, for decolorization)

Procedure:

-

Charge the reactor with 3-chloro-1,2-propanediol and aqueous ammonia. A molar ratio of ammonia to CPD of 15:1 is recommended to maximize yield and minimize the formation of secondary amine byproducts.[6]

-

Seal the reactor and heat the mixture to 40-60°C with continuous stirring. The reaction is exothermic, requiring careful temperature control.[7]

-

Maintain the reaction for 4-6 hours. The pressure inside the reactor will increase due to the vapor pressure of ammonia.[7]

-

After the reaction is complete, cool the reactor to ambient temperature.

-

Recover the excess ammonia by venting through a scrubber or by distillation.

-

The reaction mixture will contain ammonium (B1175870) chloride. Adjust the pH with sodium hydroxide if necessary.

-

Filter the mixture to remove any solid byproducts.

-

If the solution is colored, it can be decolorized by treatment with activated charcoal.

-

Remove water from the filtrate by evaporation.

-

Purify the crude this compound by vacuum distillation to obtain the final product with a purity of over 99%.[6][8]

The general workflow for this synthesis is outlined below.

Chiral Resolution of this compound Enantiomers

The separation of the racemic mixture into its individual enantiomers is crucial for applications requiring stereochemically pure compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

General Protocol for Chiral HPLC:

-

Column Selection: A chiral stationary phase (CSP) is essential. Columns based on macrocyclic glycopeptides, such as those with teicoplanin as the chiral selector, are particularly effective for resolving underivatized amino alcohols.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol, ethanol, or isopropanol) and an aqueous buffer. The pH of the buffer and the concentration of the organic modifier are critical parameters that need to be optimized for achieving good separation.

-

Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase to prepare the sample solution.

-

Chromatographic Conditions:

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Temperature: Column temperature can be controlled to improve resolution and peak shape.

-

Detection: UV detection is commonly used, typically at a wavelength where the analyte has some absorbance, or a more universal detector like a Refractive Index (RI) detector can be employed.

-

-

Injection and Data Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times. The peak areas can be used to determine the enantiomeric excess (ee) of a sample.

A logical workflow for developing a chiral HPLC separation method is presented below.

Characterization Techniques

The structural isomers and stereoisomers of aminopropanediol are typically characterized using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the isomers. While the NMR spectra of the (R) and (S) enantiomers are identical in an achiral solvent, the use of a chiral shift reagent can lead to the separation of corresponding signals, allowing for the determination of enantiomeric purity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectra of all isomers will show characteristic broad O-H stretching bands (around 3300 cm⁻¹), N-H stretching bands (around 3300-3400 cm⁻¹), and C-O and C-N stretching vibrations in the fingerprint region. While the spectra of structural isomers will show distinct differences, the IR spectra of enantiomers are identical.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation.

-

Polarimetry: This technique is used to measure the optical rotation of the chiral enantiomers. The (R) and (S) enantiomers will rotate plane-polarized light to an equal but opposite extent.

Conclusion

This compound and its structural isomer, 2-amino-1,3-propanediol, are important platform chemicals with diverse applications. The chirality of this compound adds a layer of complexity and opportunity, making a deep understanding of its stereochemistry essential for its effective use in the synthesis of enantiomerically pure pharmaceuticals. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers and drug development professionals working with these versatile molecules. Future research may focus on the development of more efficient and sustainable synthetic routes to the individual enantiomers and a more thorough investigation into the properties and potential applications of the less common 1-amino-1,3-propanediol isomer.

References

- 1. borregaard.com [borregaard.com]

- 2. This compound | 616-30-8 [chemicalbook.com]

- 3. anfolspzoo.pl [anfolspzoo.pl]

- 4. (R)-3-Amino-1,2-propanediol, 98% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. CN103319354A - Synthesis method of this compound - Google Patents [patents.google.com]

Synthesis of 3-Amino-1,2-propanediol: A Technical Guide

An In-depth Examination of Synthetic Pathways from Glycerol (B35011) and its Derivatives for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

3-Amino-1,2-propanediol (APD), a vital chiral building block, is a key intermediate in the synthesis of non-ionic X-ray contrast agents, pharmaceuticals, and various specialty chemicals. The increasing demand for these downstream products has spurred significant research into efficient and sustainable methods for APD synthesis. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on pathways originating from the bio-renewable feedstock, glycerol, and its derivatives. This document details established industrial methods, including the ammonolysis of 3-chloro-1,2-propanediol (B139630) and glycidol (B123203), and explores the potential of direct catalytic amination of glycerol. Each method is presented with detailed experimental protocols, quantitative data, and process diagrams to offer a thorough understanding for researchers and professionals in chemical and pharmaceutical development.

Introduction

This compound, also known as isoserinol, is a trifunctional molecule containing a primary amine and two hydroxyl groups. Its chirality and versatile reactivity make it an indispensable precursor in the fine chemical industry. A primary application of APD is in the manufacture of iodinated non-ionic X-ray contrast media, such as ioversol (B29796) and iopamidol.[1] The purity of APD is of paramount importance as it directly influences the quality and safety of the final active pharmaceutical ingredients.

Traditionally, APD synthesis has relied on petrochemical feedstocks. However, with the surplus of crude glycerol from biodiesel production, there is a growing interest in developing sustainable synthesis routes from this renewable resource.[2] This guide will delve into the prevalent manufacturing processes and emerging technologies for APD synthesis.

Established Synthetic Routes from Glycerol Derivatives

The most common and industrially practiced methods for synthesizing this compound involve the use of glycerol-derived intermediates such as 3-chloro-1,2-propanediol, epichlorohydrin (B41342), and glycidol.

From 3-Chloro-1,2-propanediol (Glycerin Chlorohydrin)

The ammonolysis of 3-chloro-1,2-propanediol is a widely adopted industrial method for APD synthesis. This nucleophilic substitution reaction is typically carried out in an aqueous solution of ammonia (B1221849).

| Catalyst(s) | Temp. (°C) | Time (h) | Molar Ratio (Ammonia:Substrate) | Yield (%) | Purity (%) | Reference |

| None | 80 | 10 | - | 47.7 (calculated) | 98.10 | [1] |

| CuO, SnO₂ | 50 | 3 | ~15:1 | 85.5 (calculated) | 99.1 | [1] |

| CuO, MgO, TiO₂ | 50 | 3 | ~19:1 | 87.0 (calculated) | 99.4 | [1] |

| CuO, MnO₂ | 30 | 1 | ~19:1 | 85.9 (calculated) | 99.0 | [1] |

| CuO, CaO | 40 | 3 | ~30:1 | 81.7 (calculated) | 99.1 | [1] |

| None | 50 | 4 | 15:1 | 90 | 99.6 | [3] |

Catalytic Ammonolysis of 3-Chloro-1,2-propanediol [1]

-

Reactor Charging: In a suitable reaction kettle, charge 100g of 3-chloro-1,2-propanediol, 2.0g of cupric oxide (main catalyst), 0.1g of magnesium oxide, and 0.1g of titanium oxide (co-catalysts).

-

Addition of Ammonia: Add 500g of 26% (w/w) aqueous ammonia solution.

-

Reaction: Stir the mixture and heat to 50°C. Maintain the reaction at this temperature for 3 hours.

-

Catalyst Recovery: After the reaction is complete, filter the mixture to collect the filtrate and the solid catalysts. The catalysts can be dried and recovered for reuse.

-

Work-up and Purification: Evaporate the water from the filtrate. The crude product is then purified by vacuum distillation to obtain this compound.

From Epichlorohydrin

This method involves a two-step process: hydrolysis of epichlorohydrin to 3-chloro-1,2-propanediol, followed by ammonolysis.

| Step | Reactants | Catalyst(s) | Temp. (°C) | Pressure (MPa) | Time (h) | Notes | Reference |

| Hydrolysis | Epichlorohydrin, Water | Methanesulfonic acid, Sulfuric acid | 58-105 (staged) | - | 3-5 | Staged temperature increase. | [4] |

| Ammonolysis | 3-Chloro-1,2-propanediol, Aqueous Ammonia | N-nitrosodiphenylamine, Resorcinol | 45-60 (staged) | 0.15-0.25 (staged) | 3.5-4 | Staged temperature and pressure increase. | [4] |

Two-Step Synthesis from Epichlorohydrin [4]

Step 1: Hydrolysis of Epichlorohydrin

-

Charge epichlorohydrin into a hydrolysis reactor.

-

Add a two-component acid catalyst (e.g., aqueous methanesulfonic acid and dilute sulfuric acid) in a stepwise manner.

-

Increase the reaction temperature in segments, for instance, holding at 58-62°C, then 80-85°C, and finally 100-105°C.

-

After the hydrolysis is complete, neutralize the reaction mixture.

-

Distill the product to obtain 3-chloro-1,2-propanediol.

Step 2: Ammonolysis of 3-Chloro-1,2-propanediol

-

Charge the obtained 3-chloro-1,2-propanediol and aqueous ammonia (25% w/w) into an amination reactor.

-

Add a two-component amination catalyst (e.g., N-nitrosodiphenylamine and resorcinol).

-

Conduct the reaction with staged increases in temperature and pressure (e.g., 45-50°C at 0.15 MPa, then 50-55°C at 0.2 MPa, and finally 55-60°C at 0.25 MPa).

-

After the reaction, recover the excess ammonia and filter out the catalyst.

-

The resulting solution undergoes distillation, centrifugation, and rectification to yield high-purity this compound.

From Glycidol (Racemic Glycidol)

The reaction of glycidol with ammonia offers a more direct route from a glycerol derivative. This process is typically performed under pressure with liquid ammonia.

| Solvent | Temp. (°C) | Pressure (bar) | Molar Ratio (Ammonia:Glycidol) | Yield (%) | Reference |

| Toluene | 85 | 43 | 16.8:1 | 53.5 | [5] |

| Propanol-(2) | 85 | 43 | 16:1 | 58.2 | [5] |

Ammonolysis of Glycidol [5]

-

Reaction Setup: Meter glycidol, an organic solvent (e.g., toluene or isopropanol), and liquid ammonia into a pressure reactor.

-

Reaction Conditions: Maintain the reaction at 85°C and 43 bar. The molar ratio of ammonia to glycidol should be in the range of 10:1 to 20:1.

-

Product Isolation: After the reaction, the product mixture is worked up via distillation to isolate this compound.

Direct Synthesis from Glycerol

The direct conversion of glycerol to this compound is an attractive prospect due to the atom economy and the use of a readily available, renewable feedstock. However, this route presents significant challenges in terms of selectivity. The catalytic amination of glycerol often leads to a mixture of products, including various other amines and byproducts from dehydration and hydrogenolysis reactions.

While the direct synthesis of various amines from glycerol has been demonstrated using catalysts like Ru/C, achieving high selectivity for this compound is challenging.[2] The reaction can proceed through different intermediates such as hydroxyacetone, glyceraldehyde, and acrolein, which can then undergo amination to form a variety of products.[2] The reductive amination of glyceraldehyde, a dehydrogenation product of glycerol, is a potential pathway to this compound. However, controlling the initial dehydrogenation and subsequent amination steps to favor APD formation over other reaction pathways remains a significant hurdle.

Currently, detailed experimental protocols and robust quantitative data for the selective synthesis of this compound directly from glycerol are not well-documented in the reviewed literature, suggesting that this route is less mature compared to the methods starting from glycerol derivatives. Further research is required to develop highly selective catalysts and optimize reaction conditions for this transformation.

Conclusion

The synthesis of this compound is well-established through multi-step processes originating from glycerol derivatives, particularly 3-chloro-1,2-propanediol. These methods offer high yields and purity, making them suitable for industrial-scale production. The direct catalytic amination of glycerol presents a more sustainable and atom-economical alternative. However, achieving high selectivity for this compound via this route is a significant challenge that necessitates further catalyst development and process optimization. For researchers and professionals in the field, the choice of synthetic route will depend on a balance of factors including raw material cost, process efficiency, product purity requirements, and the maturity of the technology. The continued valorization of glycerol remains a key area of research, with the potential to yield more efficient and environmentally benign pathways to valuable chemicals like this compound.

References

- 1. CN103319354A - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. Valorization of bio-renewable glycerol by catalytic amination reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02699J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CN104610074A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Amino-1,2-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-1,2-propanediol (CAS No: 616-30-8), a versatile chemical intermediate. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting the data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 2.55 | dd | H-3a |

| 2.75 | dd | H-3b |

| 3.35 | dd | H-1a |

| 3.45 | dd | H-1b |

| 3.65 | m | H-2 |

Solvent: D₂O

¹³C NMR (Carbon NMR) Data

| Chemical Shift (ppm) | Assignment |

| 47.5 | C-3 (CH₂NH₂) |

| 66.5 | C-1 (CH₂OH) |

| 72.0 | C-2 (CHOH) |

Solvent: D₂O

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3350 (broad) | O-H stretch (alcohol) |

| 3280 (broad) | N-H stretch (primary amine) |

| 2930, 2880 | C-H stretch (aliphatic) |

| 1600 | N-H bend (scissoring) |

| 1460 | C-H bend (scissoring) |

| 1080 | C-O stretch (primary alcohol) |

| 1040 | C-O stretch (secondary alcohol) |

| 880 | N-H wag |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

| m/z | Relative Intensity | Proposed Fragment |

| 30 | 100% | [CH₂NH₂]⁺ |

| 60 | High | [C₂H₆NO]⁺ |

| 18 | High | [H₂O]⁺ |

Electrospray Ionization (ESI) Mass Spectrometry

| m/z | Adduct |

| 92.076 | [M+H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically 16 or 32 scans. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) are typically required. Chemical shifts are referenced to an internal standard, such as DSS or TSP, or to the residual solvent peak.

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques. For Electron Ionization (EI), the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), where it is bombarded with high-energy electrons (typically 70 eV). This causes fragmentation of the molecule, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). For softer ionization, such as Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source. This technique typically results in the protonated molecule [M+H]⁺ with minimal fragmentation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Chemical reactivity of the amino and hydroxyl groups in 3-Amino-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the amino and hydroxyl groups in 3-Amino-1,2-propanediol (APD), a versatile building block in pharmaceutical and chemical synthesis. This document outlines the key reactions, principles of chemoselectivity, quantitative data from various studies, and detailed experimental protocols for professionals engaged in drug development and organic synthesis.

Introduction to this compound (APD)

This compound (also known as isoserinol or aminoglycerol) is a chiral trifunctional molecule featuring a primary amine and two hydroxyl groups (a primary and a secondary one).[1] This structure allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, most notably non-ionic X-ray contrast agents like Iopamidol (B1672082) and Ioversol.[2][3] Its utility also extends to the preparation of pseudo-ceramides, emulsifiers, and as a component in specialty polymers.[2][4] The dual functionality of APD necessitates a careful consideration of chemoselectivity in its reactions.

Reactivity of the Amino Group

The primary amino group in APD is a potent nucleophile and its reactivity is central to many synthetic applications. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers.

N-Acylation (Amide Formation)

N-acylation is a fundamental reaction of the amino group in APD, leading to the formation of a stable amide bond. This reaction is crucial in the synthesis of various pharmaceutical agents and their intermediates.

Reaction Principle: The amino group acts as a nucleophile, attacking the carbonyl carbon of an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid activated by a coupling agent. Generally, N-acylation is favored under neutral to basic conditions, which maintain the nucleophilicity of the amino group.[5]

Chemoselectivity: In the presence of both amino and hydroxyl groups, the amino group is inherently more nucleophilic.[5] Therefore, selective N-acylation can be achieved by using appropriate reaction conditions, typically involving a base to neutralize the acid byproduct, which would otherwise protonate and deactivate the amine.[5]

An example is the enzymatic N-acylation of APD with stearic acid to produce pseudo-ceramide precursors, which can achieve high yields.[2]

N-Alkylation

The amino group can be alkylated using alkyl halides or other alkylating agents. This reaction can proceed to form secondary or tertiary amines, and even quaternary ammonium (B1175870) salts. To control the degree of alkylation and minimize side reactions, the stoichiometry of the reactants and reaction conditions must be carefully controlled. Boric acid protection of the diol moiety can be employed to achieve selective N-alkylation.[6]

Schiff Base Formation

APD reacts with aldehydes and ketones to form Schiff bases (imines). This reversible reaction is often used for the purification of aminopropanediols or for the temporary protection of the amino group.[7]

Reactivity of the Hydroxyl Groups

APD contains a primary and a secondary hydroxyl group, which can undergo reactions typical of alcohols, such as esterification, etherification, and reaction with borates.

O-Acylation (Esterification)

The hydroxyl groups of APD can be acylated to form esters. This reaction is typically performed using acyl chlorides or acid anhydrides.

Chemoselectivity: Selective O-acylation in the presence of an amino group can be achieved under acidic conditions.[4] In an acidic medium, the amino group is protonated to form an ammonium salt, which is no longer nucleophilic. This allows the less reactive hydroxyl groups to be acylated.

Etherification

The formation of ethers from the hydroxyl groups of APD is also possible, typically under basic conditions using an alkyl halide (Williamson ether synthesis). This reaction is less common in the primary applications of APD but can occur as a side reaction during synthesis.

Borate (B1201080) Ester Formation

The 1,2-diol structure of APD readily reacts with boric acid or borate ions to form cyclic borate esters.[6][8][9] This reaction can be used to protect the diol moiety during reactions at the amino group. The stability of these esters is dependent on the pH and the concentration of the reactants.[6][8][9] Studies using 11B NMR spectroscopy have been conducted to determine the stability constants of these esters.[6][8][9]

Quantitative Data on Reactivity

The following tables summarize quantitative data gathered from various studies on the reactivity of this compound.

Table 1: Yields of N-Acylation and O-Acylation Reactions

| Reaction Type | Acyl Donor | Catalyst/Conditions | Product | Yield (%) | Reference |

| Selective N-Acylation | Stearic Acid | Immobilized Candida antarctica lipase (B570770) B | N-stearyl-3-amino-1,2-propanediol | 92% | [2] |

| Selective O-Acylation | Myristic Acid | Immobilized Candida antarctica lipase B | 1-O-myristyl,3-N-stearyl-3-amino-1,2-propanediol | 54% | [2] |

| Ammonolysis | 3-chloro-1,2-propanediol | Ammonia (15:1 molar ratio), 50°C, 4h | This compound | 90% | [10] |

| Ammonolysis with Catalyst | 3-chloro-1,2-propanediol | CuO and SnO catalysts, 50°C, 3h | This compound | ~82% (calculated from g) | [3] |

Table 2: Stability Constants of Borate Esters of this compound

| Ester Stoichiometry (Borate:Diol) | Diol Form | Stability Constant (log K) | Reference |

| 1:1 | Neutral APD | Data requires extraction from primary source | [6][8][9] |

| 1:1 | Protonated APD | Data requires extraction from primary source | [6][8][9] |

| 1:2 | Neutral APD | Data requires extraction from primary source | [6][8][9] |

| 1:2 | Protonated APD | Data requires extraction from primary source | [6][8][9] |

Note: The primary literature should be consulted for the specific values and experimental conditions for determining the stability constants.[6][8][9]

Biological Role and Signaling Pathways

Current research indicates that this compound does not have a direct, intrinsic role in cellular signaling pathways. Its biological significance arises from its incorporation as a structural component into larger, biologically active molecules. For instance, its isomer, 2-amino-1,3-propanediol (B45262) (serinol), is a precursor in the biosynthesis of phospholipids (B1166683) and sphingolipids, which are crucial for cell membrane structure and signaling.[11] However, a similar direct role for APD in these pathways is not well-documented. Derivatives of APD have been synthesized and evaluated for their biological activities, such as cardiovascular effects.[12]

Experimental Protocols

Protocol for Selective N-Acylation of APD (Enzymatic)

This protocol is adapted from the synthesis of pseudo-ceramides.[2]

Materials:

-

This compound (APD)

-

Stearic Acid

-

Immobilized Candida antarctica lipase B (Novozym® 435)

-

Suitable organic solvent (e.g., 2-methyl-2-butanol)

-

Packed-bed bioreactor

Procedure:

-

Prepare solutions of APD and stearic acid in the chosen organic solvent.

-

Pack a bioreactor column with Novozym® 435.

-

Pump the reactant solutions through the packed-bed bioreactor at a controlled flow rate and temperature.

-

Monitor the reaction progress by analyzing the effluent using techniques such as HPLC or GC.

-

Optimize the feed flow rate, substrate concentration, and temperature to maximize the yield of N-stearyl-3-amino-1,2-propanediol.

-

Upon completion, the solvent is removed under reduced pressure to isolate the product.

Protocol for General N-Benzoylation of APD

This protocol is a general method adapted from procedures for acylating amino alcohols.[5]

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Pyridine (B92270) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve APD in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine to the stirred solution.

-

Add benzoyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzoyl-3-amino-1,2-propanediol.

-

Purify the product by column chromatography or recrystallization as needed.

Protocol for Borate Ester Protection of the Diol

This is a general procedure for the protection of the diol moiety.[6]

Materials:

-

This compound

-

Boric acid

-

A suitable solvent (e.g., water or an organic solvent)

Procedure:

-

Dissolve APD and boric acid in the chosen solvent. The molar ratio will depend on whether a 1:1 or 1:2 ester is desired.

-

Stir the mixture at room temperature. The formation of the borate ester can be monitored by 11B NMR spectroscopy.[6][8][9]

-

The resulting solution containing the borate ester of APD can be used directly in subsequent reactions where the amino group is the target nucleophile.

-

The borate ester can be hydrolyzed to regenerate the diol by adjusting the pH.

Visualizations

The following diagrams illustrate key reaction pathways and logical workflows related to the chemistry of this compound.

References

- 1. sfdchem.com [sfdchem.com]

- 2. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]

- 3. CN103319354A - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Iopamidol synthesis and preparation of iopamidol synthesis intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives_Chemicalbook [chemicalbook.com]

- 12. Three new derivatives of this compound; their spectral properties and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity and Cytotoxicity of 3-Amino-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2-propanediol (APD), also known as isoserinol, is a chiral amino alcohol with the chemical formula C₃H₉NO₂. It is a versatile building block in organic synthesis, finding applications in the preparation of pharmaceuticals, such as the X-ray contrast medium iohexol, and as a precursor for various specialty chemicals.[1] While its primary utility has been in chemical synthesis, there is growing interest in understanding its intrinsic biological activities and cytotoxic potential. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological effects and cytotoxicity of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Cytotoxicity Profile

The cytotoxic effects of this compound have been evaluated in a limited number of studies. The available data primarily consists of acute toxicity values in animal models and in vitro cytotoxicity data on a rat hepatoma cell line.

Quantitative Cytotoxicity Data

| Parameter | Species/Cell Line | Value | Reference |

| LD50 (Oral) | Rat | 7,500 mg/kg | [2] |

| LD50 (Oral) | Rabbit | 7,500 mg/kg | [3] |

| LD50 (Oral) | Mouse | 2,460 mg/kg | [4] |

| LD50 (Intraperitoneal) | Mouse | 246 mg/kg | [4] |

| NI50 | Fa32 (Rat Hepatoma) | 3mM to 30mM range for various amino alcohols | [5] |

LD50: Lethal Dose, 50%; NI50: Concentration for 50% inhibition of neutral red uptake.

Biological Activities

The direct biological activities of this compound are not extensively documented. However, its structural similarity to endogenous molecules and its use as a scaffold for the synthesis of bioactive compounds suggest potential areas of biological relevance.

Antiviral Potential (as a structural core)

While this compound itself has not been shown to possess direct antiviral activity, it has been utilized as a core scaffold for the development of potent anti-adenovirus agents.[2] A study detailing the synthesis and biological evaluation of a library of diester, monoester, and triazole derivatives of this compound identified several compounds with significant anti-Human Adenovirus (HAdV) activity.[2]

| Compound Type | Target | IC50 Range | CC50 Range | Reference |

| Diester, monoester, and triazole derivatives | Human Adenovirus (HAdV) | 2.47 to 5.75 µM | 28.70 to >200 µM | [2] |

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

Mechanistic studies on these derivatives suggest that they may act at different stages of the viral life cycle. For instance, some compounds were found to potentially target HAdV DNA replication, while another was suggested to interfere with the transcription of the viral E1A mRNA.[2] This highlights the potential of the this compound backbone as a starting point for the design of novel antiviral therapeutics.

Cardiovascular Effects (of derivatives)

A study on three new derivatives of this compound investigated their influence on the cardiovascular system in anesthetized rats. While two of the derivatives did not significantly alter cardiovascular parameters at the tested doses, the highest dose of one compound (1 micromol/kg) caused a transient decrease in both heart rate (by 14%) and blood pressure (by 25%).[6] This suggests that modification of the this compound structure can lead to compounds with cardiovascular activity.

Mechanisms of Cytotoxicity

The precise molecular mechanisms underlying the cytotoxicity of this compound are not fully elucidated. However, preliminary evidence points towards the involvement of oxidative stress.

A study on the cytotoxicity of various amino alcohols, including propanolamines, in rat hepatoma-derived Fa32 cells indicated that the toxicity of most of the tested compounds increased upon depletion of glutathione (B108866) (GSH) and decreased when the cells were enriched with the antioxidant vitamin E.[5] This suggests that the cytotoxic mechanism may involve the generation of reactive oxygen species (ROS) and the depletion of intracellular antioxidant defenses.[5]

The proposed mechanism involves the interaction of the amino alcohol with GSH, either directly or indirectly through processes that generate oxygen free radicals.[5] Depletion of GSH, a critical cellular antioxidant, would lead to an increase in oxidative stress, causing damage to cellular components and ultimately leading to cell death.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are generalized methodologies for key assays used in the assessment of cytotoxicity.

Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.[7][8]

1. Cell Seeding:

-

Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.[5]

-

Incubate for 24 hours to allow for cell attachment.[5]

2. Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the existing medium and add the medium containing the test compound.

-

Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plates for a predetermined period (e.g., 24 hours).[5]

3. Neutral Red Incubation:

-

After the treatment period, remove the medium and add a medium containing neutral red (e.g., 50 µg/mL).

-

Incubate for approximately 3 hours to allow for dye uptake by viable cells.

4. Dye Extraction and Quantification:

-

Wash the cells to remove any unincorporated dye.

-

Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

-

Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.

5. Data Analysis:

-

Calculate the percentage of viable cells compared to the untreated control.

-

The NI50 value is determined by plotting the percentage of viability against the compound concentration.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

2. Compound Treatment:

-

Treat cells with various concentrations of this compound for the desired exposure time.

3. MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Measurement:

-

Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.

5. Data Analysis:

-

Determine the percentage of cell viability relative to the untreated control.

-

The IC50 value is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Proposed Mechanism of Cytotoxicity

Caption: A proposed mechanism for the cytotoxicity of this compound.

Conclusion and Future Directions

The available data suggests that this compound exhibits a degree of cytotoxicity, potentially mediated through the induction of oxidative stress. Its role as a scaffold for potent antiviral agents highlights its potential in drug discovery and development. However, the current understanding of its biological activity and cytotoxicity is limited.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a broad panel of human cancer cell lines to determine its IC50 values and potential for selective anticancer activity.

-

Mechanistic Studies: Elucidating the specific signaling pathways involved in its cytotoxic effects. This could involve investigating the activation of apoptotic pathways, cell cycle arrest, and the precise mechanisms of ROS generation and GSH depletion.

-

Direct Biological Activity Assessment: Investigating the intrinsic antiviral, antibacterial, or other biological activities of this compound itself, rather than just its derivatives.

-

In Vivo Studies: Conducting in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

A more thorough investigation into these areas will provide a clearer picture of the biological and toxicological profile of this compound, potentially unlocking new therapeutic applications for this versatile molecule.

References

- 1. Synthesis and in vitro cytotoxicity of long chain 2-amino alcohols and 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and in vitro biological evaluation of a novel class of anti-adenovirus agents based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives_Chemicalbook [chemicalbook.com]

- 4. iivs.org [iivs.org]

- 5. qualitybiological.com [qualitybiological.com]

- 6. Three new derivatives of this compound; their spectral properties and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. re-place.be [re-place.be]

- 8. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Amino-1,2-propanediol: Synonyms, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2-propanediol, a versatile chiral molecule, serves as a critical building block in the synthesis of various pharmaceutical compounds and specialty chemicals. Its unique trifunctional nature, possessing a primary amine and two hydroxyl groups, allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis. This technical guide provides an in-depth overview of this compound, encompassing its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis. The primary application highlighted is its role as a key precursor in the production of non-ionic X-ray contrast agents, such as Iohexol and Iopromide.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.

| Type | Name/Identifier |

| IUPAC Name | 3-aminopropane-1,2-diol |

| Common Names | Isoserinol, 1-Aminoglycerol |

| Systematic Names | 1-Amino-2,3-propanediol, 2,3-Dihydroxypropylamine |

| CAS Number | 616-30-8 |

| EC Number | 210-475-8 |

| PubChem CID | 73561 |

| UNII | RH369P864X |

| MDL Number | MFCD00008140 |

| Other Synonyms | (+/-)-3-Amino-1,2-propanediol, (RS)-3-amino-1,2-propanediol, 3-aminopropan-1,2-diol, Aminopropanediol, Glycerol α-monoamine |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes its key quantitative data.

| Property | Value |

| Molecular Formula | C₃H₉NO₂ |

| Molecular Weight | 91.11 g/mol |

| Appearance | Colorless to pale yellow, viscous liquid or crystalline solid |

| Melting Point | 55-57 °C |

| Boiling Point | 264-265 °C at 739 mmHg |

| Density | 1.175 g/mL at 25 °C |

| Refractive Index | n20/D 1.492 |

| Solubility | Soluble in water |

| pKa | 12.11 ± 0.35 |

| Flash Point | >112 °C (>230 °F) |

Experimental Protocols

The industrial synthesis of this compound is predominantly achieved through the ammonolysis of 3-chloro-1,2-propanediol (B139630). This section provides a detailed methodology for this key process.

Synthesis of this compound from 3-Chloro-1,2-propanediol

Objective: To synthesize this compound via the reaction of 3-chloro-1,2-propanediol with ammonia (B1221849).

Materials:

-

3-chloro-1,2-propanediol (CPD)

-

Aqueous ammonia (25-28%)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Activated charcoal

Equipment:

-

Glass-lined or stainless steel pressure reactor with stirrer, temperature, and pressure controls

-

Distillation apparatus for vacuum distillation

-

Filtration unit

-

Rotary evaporator

Procedure:

-

Reaction Setup: Charge the pressure reactor with 3-chloro-1,2-propanediol and an excess of aqueous ammonia. A typical molar ratio of ammonia to CPD is 15:1 to minimize the formation of secondary amine byproducts.

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature of 40-60°C. The reaction is exothermic, and careful temperature control is essential. Maintain the reaction for 4-6 hours. The pressure inside the reactor will increase due to the vapor pressure of ammonia.

-

Ammonia Recovery: After the reaction is complete, cool the reactor to room temperature. The excess ammonia can be recovered by controlled venting through a scrubber or by distillation.

-

Neutralization and Salt Removal: The reaction mixture contains ammonium (B1175870) chloride. This can be neutralized with a stoichiometric amount of sodium hydroxide. The resulting sodium chloride can be removed by filtration or by extraction techniques.

-

Purification: The crude this compound is then purified. This typically involves:

-

Decolorization: Treatment with activated charcoal to remove colored impurities.

-

Distillation: Vacuum distillation is employed to isolate the pure product from non-volatile impurities and residual solvent. The fraction collected at the appropriate boiling point under reduced pressure will be the purified this compound.

-

Safety Precautions:

-

3-chloro-1,2-propanediol is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Aqueous ammonia is corrosive and has a pungent odor. Work in a well-ventilated area and wear appropriate PPE.

-

The reaction is conducted under pressure; ensure the reactor is properly rated and maintained.

Logical Relationships and Workflows

Chemical Synthesis Workflow

The following diagram illustrates the key steps in the industrial synthesis of this compound and its subsequent use in the synthesis of the X-ray contrast agent, Iohexol.

An In-depth Technical Guide to 3-Amino-1,2-propanediol: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2-propanediol (APD), also known as isoserinol, is a versatile organic compound that has garnered significant attention in the scientific community, particularly in the realms of pharmaceutical and materials science. Its unique trifunctional structure, featuring a primary amine and two hydroxyl groups, makes it a valuable chiral building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in drug development and research.

Discovery and History

The first documented synthesis of this compound was reported in 1899 by the German chemists Ludwig Knorr and E. Knorr.[1] They achieved the synthesis by reacting glycidol (B123203) with a 25% aqueous solution of ammonia (B1221849).[1] This pioneering work laid the foundation for future investigations into the chemistry and utility of this amino alcohol. Over the years, various synthetic methodologies have been developed to improve yield, purity, and scalability, reflecting its growing importance as a chemical intermediate.

Physicochemical Properties

This compound is a colorless to pale yellow, viscous, and hygroscopic liquid at room temperature.[2] It is highly soluble in water.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉NO₂ | [3] |

| Molecular Weight | 91.11 g/mol | [3] |

| CAS Number | 616-30-8 | [3] |

| Melting Point | 55-57 °C | [2] |

| Boiling Point | 264-265 °C at 739 mmHg | [2] |

| Density | 1.175 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.492 | [2] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the ammonolysis of glycidol and the reaction of 3-chloro-1,2-propanediol (B139630) with ammonia.

Historical Synthesis from Glycidol and Ammonia

The original method developed by Knorr and Knorr involved the reaction of glycidol with an excess of aqueous ammonia.[1] This reaction proceeds via the nucleophilic attack of ammonia on the epoxide ring of glycidol.

Modern Synthesis from 3-Chloro-1,2-propanediol and Ammonia

A widely used industrial method for the synthesis of this compound involves the reaction of 3-chloro-1,2-propanediol with ammonia.[4] This method offers advantages in terms of raw material availability and scalability.

Experimental Protocols

Synthesis from 3-Chloro-1,2-propanediol and Ammonia [4][5]

-

Materials: 3-chloro-1,2-propanediol, aqueous ammonia (25-28%), sodium hydroxide (B78521), activated charcoal.

-

Equipment: Pressurized reactor with stirrer, temperature and pressure controls, and a reflux condenser; distillation apparatus for vacuum distillation.

-

Procedure:

-

Charge the pressurized reactor with 3-chloro-1,2-propanediol and aqueous ammonia. A molar ratio of ammonia to 3-chloro-1,2-propanediol of 15:1 is recommended to maximize yield and minimize the formation of byproducts.[5]

-

Seal the reactor and begin agitation. Heat the mixture to a reaction temperature of 40-60°C.[4] The reaction is exothermic, so careful temperature control is necessary.

-

Maintain the reaction for 4-6 hours.[4]

-

After the reaction is complete, cool the reactor to room temperature.

-

Recover excess ammonia by venting through a scrubber or by distillation.

-

The reaction mixture containing ammonium (B1175870) chloride can be neutralized with a base like sodium hydroxide to precipitate sodium chloride, which is then removed by filtration.

-

Remove water and other volatile components by distillation, initially at atmospheric pressure and then under reduced pressure.

-

Purify the crude this compound by vacuum distillation to achieve a purity of >99%.[4] Molecular distillation can be employed for even higher purity.[5]

-

Comparison of Synthesis Methods

| Parameter | Synthesis from Glycidol | Synthesis from 3-Chloro-1,2-propanediol | Reference(s) |

| Starting Materials | Glycidol, Ammonia | 3-Chloro-1,2-propanediol, Ammonia | [1][4] |

| Reaction Temperature | 85 °C (in a specific patent) | 40-60 °C | [1][4] |

| Reaction Time | Not specified in early reports | 4-6 hours | [4] |

| Typical Yield | 44% (Knorr & Knorr, 1899), up to 58.2% in later patents | Up to 90% | [1][5] |

| Purity | 99.5% (with modern purification) | >99.6% | [1][5] |

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and functional materials.

Precursor for Non-ionic X-ray Contrast Agents

One of the most significant applications of this compound is as a key starting material for the synthesis of non-ionic X-ray contrast agents, such as iohexol (B1672079) and iopromide.[6] These agents are widely used in medical imaging to enhance the visibility of internal structures. The high purity of this compound is critical for the safety and efficacy of these diagnostic agents.[6]

Synthesis of Lipidoids for siRNA Delivery

This compound is utilized as a building block in the combinatorial synthesis of lipid-like materials, known as lipidoids.[2] These lipidoids are effective non-viral vectors for the delivery of small interfering RNA (siRNA) therapeutics.[2] The amino and hydroxyl groups of this compound allow for the creation of a diverse library of lipidoids through reactions with various acrylates or other reactive molecules.

Experimental Workflow for Lipidoid Synthesis and Formulation [7][8]

A detailed protocol for the synthesis of lipidoids generally involves the Michael addition of an amine, such as this compound, to an alkyl-acrylate.[7] The resulting lipidoids can then be formulated with siRNA and helper lipids to form lipidoid nanoparticles (LNPs) for in vitro and in vivo studies.[8]

Biological Role and Signaling Pathways

While this compound is a critical building block in the synthesis of biologically active molecules, there is limited direct evidence in the scientific literature detailing its specific role in biological signaling pathways as a standalone molecule. However, its structural isomer, 2-amino-1,3-propanediol (B45262) (serinol), is known to be involved in the biosynthesis of phospholipids (B1166683) and sphingolipids, which are crucial components of cell membranes and are involved in cell signaling.[9]

Furthermore, derivatives of this compound have been synthesized and evaluated for their biological activity. For instance, certain derivatives have been investigated for their effects on the cardiovascular system.[10] These studies, however, focus on the activity of the modified molecules rather than this compound itself. Therefore, the primary biological relevance of this compound lies in its utility as a precursor in the synthesis of pharmacologically active compounds.

Conclusion

Since its discovery over a century ago, this compound has evolved from a laboratory curiosity to a cornerstone intermediate in the pharmaceutical and chemical industries. Its versatile structure and reactivity have enabled the development of life-saving diagnostic agents and cutting-edge gene therapies. The continuous refinement of its synthesis has made it a readily available and high-purity building block for researchers and drug development professionals. As scientific advancements continue to push the boundaries of medicine and materials science, the demand for and applications of this compound are poised to expand even further.

References

- 1. EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol - Google Patents [patents.google.com]

- 2. sfdchem.com [sfdchem.com]

- 3. borregaard.com [borregaard.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Synergistic Silencing: Combinations of Lipid-like Materials for Efficacious siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipidoid Nanoparticles for siRNA Delivery to the Intestinal Epithelium: In Vitro Investigations in a Caco-2 Model | PLOS One [journals.plos.org]

- 9. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives_Chemicalbook [chemicalbook.com]

- 10. Three new derivatives of this compound; their spectral properties and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 3-Amino-1,2-propanediol: melting point, boiling point, solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-Amino-1,2-propanediol, a crucial intermediate in the pharmaceutical industry. The following sections detail its melting point, boiling point, and solubility, supported by experimental methodologies and visual workflows to aid in research and development.

Core Physical Properties

This compound, also known as isoserinol or 1-amino-2,3-propanediol, is a chiral amino alcohol. Its physical characteristics are fundamental to its application in chemical synthesis, particularly in the manufacturing of non-ionic X-ray contrast agents like iohexol (B1672079).[1] The data presented below is a summary of these key physical properties.

Melting Point

The melting point of this compound is a key indicator of its purity. The racemic mixture and its individual enantiomers exhibit slight differences in their melting ranges.

| Form | Melting Point (°C) | Melting Point (K) |

| (±)-3-Amino-1,2-propanediol (racemic) | 55-57[2][3][4] | 328.15 - 330.15 |

| (S)-3-Amino-1,2-propanediol | 54-60[5] | 327.15 - 333.15 |

Boiling Point

The boiling point of this compound is pressure-dependent. The following table summarizes the boiling point at various pressures for the racemic mixture.

| Boiling Point (°C) | Pressure (mmHg) | Boiling Point (K) | Pressure (bar) |

| 264-265[2][4][6] | 739[2][4][6] | 537.15 - 538.15[7] | 0.985[7] |

| 129-131 | 5 | 402.15 - 404.15 | ~0.0067 |

| 110-115 | 0.001-0.003 | 383-388[7] | 0.001-0.003[7] |

| 95-98 | 0.000004 | 368-371[7] | 0.000004[7] |

| 163 | 0.020 | 436[7] | 0.020[7] |

Solubility

This compound is a polar molecule and exhibits good solubility in polar solvents. Quantitative data, however, is limited in publicly available literature.

| Solvent | Solubility |

| Water | Soluble[2][3][4][8][9], >1000 g/L[4] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble[5][6][9][10] |

| Ether | Soluble[10] |

| Acetone | Slightly soluble[10] |

| Benzene | Slightly soluble[10] |

Experimental Protocols for Physical Property Determination

While specific, detailed experimental protocols for this compound were not found in the surveyed literature, this section outlines the general and standard methodologies used for determining the physical properties of similar organic compounds.

Melting Point Determination

The melting point of a solid can be determined by several methods, with the capillary method being the most common.

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a Thiele tube) or a dedicated melting point apparatus.

-

Heating: The sample is heated slowly and at a constant rate.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.

For compounds like amino acids that may decompose upon heating, Fast Scanning Calorimetry (FSC) can be employed to determine the melting temperature and enthalpy of fusion by using very high scanning rates to outrun decomposition.[8]

Boiling Point Determination

The boiling point of a liquid is determined by methods such as distillation or using a Thiele tube, especially for small sample volumes.

General Protocol (Thiele Tube Method):

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a heating oil.

-

Heating: The Thiele tube is gently heated, causing air to escape from the capillary tube. Heating is continued until a steady stream of bubbles emerges from the capillary.

-

Cooling and Observation: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Solubility Determination

The solubility of a compound is typically determined by preparing a saturated solution at a specific temperature and then measuring the concentration of the solute.

General Protocol (Isothermal Saturation Method):

-

Solution Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Sample Analysis: A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully withdrawn.

-

Quantification: The amount of dissolved this compound in the sample is determined using an appropriate analytical technique, such as gravimetric analysis (after solvent evaporation), titration, or chromatography. The solubility is then expressed in units such as g/100 mL or mol/L.

Synthesis and Application Workflows

This compound is a key building block in several important chemical syntheses. The following diagrams, generated using the DOT language, illustrate the primary synthesis route for this compound and its subsequent use in the production of the X-ray contrast agent, iohexol.

Synthesis of this compound

The most common industrial synthesis of this compound involves the ammonolysis of 3-chloro-1,2-propanediol.[4] An alternative starting material is epichlorohydrin.[6]

Caption: Synthesis of this compound via ammonolysis.

Role in Iohexol Synthesis

This compound is a critical intermediate in the multi-step synthesis of iohexol. It is introduced in a key step to form the diamide (B1670390) intermediate.